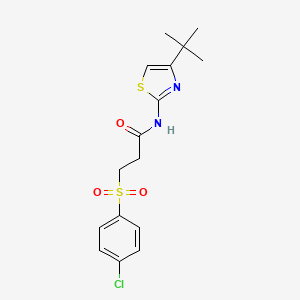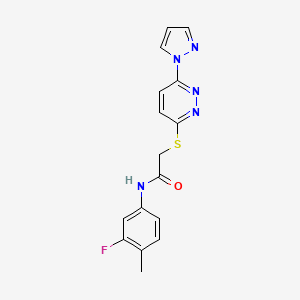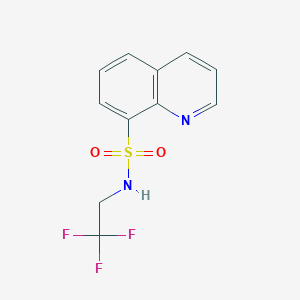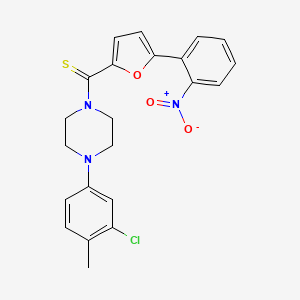
1-(3-((4-((4-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((4-((4-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone is a useful research compound. Its molecular formula is C21H21ClN6O2 and its molecular weight is 424.89. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((4-((4-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((4-((4-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Activity
The chemical framework related to 1-(3-((4-((4-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone has been explored for its potential in producing compounds with significant antibacterial properties. Research has demonstrated that modifications of this molecule can lead to derivatives with potent antibacterial activity, which is crucial for developing new antibiotics to combat resistant bacterial strains. For instance, the study on microwave-assisted synthesis of novel pyrimidines and thiazolidinones showcased a range of compounds derived from a similar base structure that exhibited antibacterial effectiveness (Ram C. Merugu, D. Ramesh, B. Sreenivasulu, 2010).
Antimicrobial and Antitumor Applications
Further investigations into derivatives of this compound have revealed their potential in antimicrobial and antitumor applications. The synthesis of new 1,2,4-Triazole derivatives, for example, has shown that these compounds possess moderate to good activities against various microorganisms, highlighting the chemical's versatility in contributing to the development of new therapeutic agents (H. Bektaş et al., 2010). Furthermore, the efficient synthesis of NK(1) receptor antagonist Aprepitant from a similar precursor underlines the compound's relevance in creating treatments for conditions like chemotherapy-induced nausea and vomiting (K. Brands et al., 2003).
Synthesis Efficiency and Environmental Impact
The compound's derivatives have also been noted for their synthesis efficiency and reduced environmental impact. Studies such as the microwave-assisted synthesis of Mannich bases highlight not only the chemical versatility of related compounds but also emphasize methodologies that are more environmentally friendly and efficient, providing a dual benefit of innovative compound development alongside sustainable chemical practices (Ghadah Aljohani et al., 2019).
Anti-inflammatory Activity
Exploring the anti-inflammatory potential of derivatives from this chemical structure has also yielded promising results. The design, synthesis, and evaluation of novel series of thiophene derivatives, for instance, have demonstrated significant anti-inflammatory activities, suggesting the compound's utility in developing new anti-inflammatory medications (M. H. Helal et al., 2015).
Anticonvulsive Properties
Research has not only focused on the antibacterial and anticancer properties but also explored the anticonvulsive capabilities of related compounds, indicating a broad spectrum of potential therapeutic applications. Such studies underscore the compound's relevance in creating medications for neurological conditions (O. A. Papoyan et al., 2011).
特性
IUPAC Name |
1-[3-[[4-(4-chloroanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O2/c1-14(29)15-3-2-4-18(13-15)24-20-25-19(23-17-7-5-16(22)6-8-17)26-21(27-20)28-9-11-30-12-10-28/h2-8,13H,9-12H2,1H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSZCDLNTOORDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-((4-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1H-1,2,3-benzotriazol-5-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B3016390.png)
![[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B3016393.png)

![Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3016401.png)

![3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016403.png)

![[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride](/img/structure/B3016406.png)




